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molecular formula C11H15FN2O3 B8372328 Tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate

Tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate

Cat. No. B8372328
M. Wt: 242.25 g/mol
InChI Key: SNLDSERVWUYIEI-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

TFA (2 ml) was added to tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate (279 mg) obtained in the 1st step, followed by stirring at room temperature for 1 hour. The solvent was distilled away under reduced pressure and a 5M sodium hydroxide aqueous solution was added to the obtained residue at 0° C. so as to alkalify the mixture, followed by extraction with ethyl acetate. The organic layers were washed with saturated saline and dried over anhydrous sodium sulfate and the solvent was distilled away under reduced pressure. A light brown solid of 5-fluoro-6-methoxypyridin-3-amine (19 mg) was thus obtained.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
279 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[F:8][C:9]1[CH:10]=[C:11]([NH:17]C(=O)OC(C)(C)C)[CH:12]=[N:13][C:14]=1[O:15][CH3:16]>>[F:8][C:9]1[CH:10]=[C:11]([NH2:17])[CH:12]=[N:13][C:14]=1[O:15][CH3:16]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
279 mg
Type
reactant
Smiles
FC=1C=C(C=NC1OC)NC(OC(C)(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the 1st step
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
a 5M sodium hydroxide aqueous solution was added to the obtained residue at 0° C. so as
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=NC1OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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